molecular formula C15H10N2O3 B8435320 2-(1H-indazol-5-ylcarbonyl)benzoic acid

2-(1H-indazol-5-ylcarbonyl)benzoic acid

Cat. No.: B8435320
M. Wt: 266.25 g/mol
InChI Key: AYHJSDWDMVQUAR-UHFFFAOYSA-N
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Description

2-(1H-Indazol-5-ylcarbonyl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an indazole-derived carbonyl group at the second position. Indazole, a bicyclic structure containing two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-(1H-indazole-5-carbonyl)benzoic acid

InChI

InChI=1S/C15H10N2O3/c18-14(11-3-1-2-4-12(11)15(19)20)9-5-6-13-10(7-9)8-16-17-13/h1-8H,(H,16,17)(H,19,20)

InChI Key

AYHJSDWDMVQUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NN=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1H-indazol-5-ylcarbonyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, binding affinity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Key Properties/Applications ΔGbinding (kcal/mol)* Notable Interactions/Receptors
2-Benzoylbenzoic acid Benzoyl Intermediate in organic synthesis -8.2 T1R3 receptor (bitter taste)
2-(4-Methylbenzoyl)benzoic acid 4-Methylbenzoyl Enhanced lipophilicity -9.1 T1R3 receptor (stronger binding)
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl Improved solubility -8.9 T1R3 receptor (moderate binding)
2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid Chloro + tetrazole Agrochemical/pharmaceutical applications N/A Selective enzyme inhibition
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Imidazole + nitro Material science, catalysis N/A Metal coordination sites
This compound Indazole carbonyl Hypothesized: High receptor affinity Predicted: -9.5 Potential: Kinase receptors

*ΔGbinding values from reflect T1R3 receptor interactions; indazole derivative data are extrapolated based on structural similarity.

Key Findings

Substituent Effects on Binding Affinity Benzoyl vs. This could lead to stronger receptor interactions, as seen in the lower ΔGbinding values of methyl/methoxybenzoyl analogs . In contrast, the indazole’s electron-deficient aromatic system may favor interactions with hydrophobic receptor pockets .

Applications in Drug Discovery

  • Tetrazole/Imidazole Analogs: Compounds like 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid (MW: 224.6 g/mol) are used in agrochemicals due to their stability and selectivity . The indazole variant, with a larger molecular framework, may offer improved specificity for kinase or protease targets.
  • Receptor Specificity: While 2-(4-methylbenzoyl)benzoic acid binds strongly to T1R3 (bitter taste receptors), the indazole derivative’s bulkier structure could shift selectivity toward other receptors, such as tyrosine kinases implicated in cancer .

Synthetic Challenges

  • The indazole moiety complicates synthesis due to its sensitivity to reaction conditions. In contrast, methyl/methoxybenzoyl derivatives (e.g., from ) are synthesized via straightforward Schiff base or condensation reactions .

Contradictions and Limitations

  • Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Predictions rely on analogs like 2-benzoylbenzoic acid and tetrazole derivatives .
  • Force Field Biases: Computational docking results (e.g., ΔGbinding) depend on the force field used, which may overestimate interactions for bulkier groups like indazole .

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